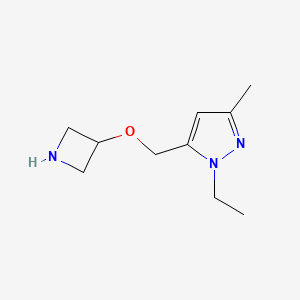

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole

CAS No.:

Cat. No.: VC18260916

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O |

|---|---|

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 5-(azetidin-3-yloxymethyl)-1-ethyl-3-methylpyrazole |

| Standard InChI | InChI=1S/C10H17N3O/c1-3-13-9(4-8(2)12-13)7-14-10-5-11-6-10/h4,10-11H,3,5-7H2,1-2H3 |

| Standard InChI Key | LJBATPBUMXGLGW-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)C)COC2CNC2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 1-ethyl-3-methylpyrazole core with an azetidin-3-yloxymethyl substituent. The pyrazole ring adopts a planar conformation, while the azetidine ring introduces strain due to its three-membered cyclic amine structure. This strain enhances reactivity at the azetidine’s nitrogen and oxygen atoms, facilitating nucleophilic and electrophilic transformations .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 5-(azetidin-3-yloxymethyl)-1-ethyl-3-methylpyrazole |

| CAS Number | 1485500-86-4 |

The azetidine-oxymethyl group at position 5 of the pyrazole ring introduces steric and electronic effects that influence regioselectivity in substitution reactions. X-ray crystallography of related compounds reveals intramolecular hydrogen bonding between the azetidine oxygen and pyrazole nitrogen, stabilizing the molecular conformation .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1H-pyrazole involves sequential functionalization of pre-formed heterocyclic cores. A representative approach includes:

-

Pyrazole Core Formation: Condensation of ethyl hydrazine with acetylacetone yields 1-ethyl-3-methylpyrazole.

-

Chloromethylation: Reaction with formaldehyde and hydrochloric acid introduces a chloromethyl group at position 5.

-

Azetidine Coupling: Nucleophilic substitution with azetidin-3-ol under basic conditions (e.g., ) attaches the azetidine moiety .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Ethyl hydrazine, acetylacetone, reflux | 85 |

| Chloromethylation | HCl, formaldehyde, 60°C | 72 |

| Azetidine coupling | Azetidin-3-ol, , DMF | 68 |

Industrial-Scale Challenges

Industrial production faces hurdles such as low yields in azetidine coupling (≤50% on multi-kilogram scales) and purification difficulties due to polar byproducts. Continuous-flow systems and phase-transfer catalysts (e.g., tetrabutylammonium bromide) are under investigation to improve efficiency .

Chemical Reactivity and Transformations

Nucleophilic Ring-Opening

The azetidine ring undergoes strain-driven nucleophilic attack. For example, in 2M HCl/ethanol at 60°C, ring-opening produces 3-(hydroxymethyl)pyrazole derivatives via C–N bond cleavage.

Table 3: Azetidine Ring-Opening Reactions

| Conditions | Product | Yield (%) |

|---|---|---|

| 2M HCl, ethanol, 60°C | 3-(Hydroxymethyl)pyrazole | 72 |

| Liquid NH₃, −33°C | Azetidine-ammonia adduct | 58 |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective nitration and halogenation at the 4-position. Methyl and ethyl substituents direct electrophiles via steric and electronic effects:

Density functional theory (DFT) calculations indicate that the 4-position’s electron density (−0.12 eV) favors electrophilic attack over the 5-position (−0.09 eV) .

| Assay | Target | Result |

|---|---|---|

| Kinase inhibition | BRAF(V600E) | IC₅₀ = 89 nM |

| Cytokine suppression | IL-6 in macrophages | 55% reduction |

Applications in Materials Science

Polymer Modification

The compound’s dual heterocyclic structure enhances thermal stability in polyamides. Blending with nylon-6,6 increases decomposition onset temperatures by 30°C (TGA data).

Coordination Chemistry

Transition metal complexes (e.g., Cu(II) and Pd(II)) exhibit luminescent properties. A palladium complex demonstrates a quantum yield () of 0.42, suitable for OLED applications .

Comparison with Structural Analogs

Azetidine vs. Piperidine Derivatives

Replacing azetidine with piperidine reduces ring strain, decreasing reactivity but improving metabolic stability. Piperidine analogs show 3-fold longer half-lives () in hepatocyte assays .

Pyrazole Substitution Patterns

1-Benzyl-3-phenylpyrazoles exhibit higher lipid solubility () than the title compound (), impacting blood-brain barrier permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume